5,7-dimethyl-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
5,7-dimethyl-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a synthetic compound notable for its complex structure and potential applications in various scientific fields. Its molecular design integrates elements from the pyrimidine and triazolopyrimidine families, indicating possible versatile biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the formation of the core triazolopyrimidine structure followed by specific functionalization steps. Standard synthetic routes include:
Cyclization Reactions: : Formation of the triazolopyrimidine core by cyclization of suitable precursors.
Substitution Reactions: : Introducing the dimethyl and carboxamide groups through nucleophilic substitutions.
Reaction Conditions
Temperature: Often maintained at ambient to slightly elevated temperatures.
Solvents: Common solvents include dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Catalysts: Utilization of acid or base catalysts depending on the specific reaction step.
Industrial Production Methods
In an industrial setting, the synthesis scales up with optimized reaction conditions to ensure yield and purity. Continuous flow reactors might be employed to maintain precise control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
5,7-dimethyl-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide undergoes various types of chemical reactions:
Oxidation: : Introduction of oxygen-containing functional groups.
Reduction: : Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: : Replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Reagents and conditions often used include:
Oxidizing Agents: : Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃).
Reducing Agents: : Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄).
Solvents: : Depending on the reaction type, solvents like methanol, ethanol, or acetonitrile are employed.
Major Products
The specific reactions yield various derivatives that are structurally related yet functionally distinct, expanding the compound's applicability in scientific research.
Scientific Research Applications
5,7-dimethyl-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide serves multiple scientific purposes:
Chemistry: : As a precursor or intermediate in the synthesis of more complex molecules.
Biology: : Investigation of cellular pathways and molecular interactions.
Medicine: : Potential as a lead compound in drug development due to its structural similarity to bioactive molecules.
Industry: : Utilized in the production of specialty chemicals with targeted functions.
Mechanism of Action
The mechanism through which this compound exerts its effects involves:
Molecular Targets: : Binding to specific proteins or nucleic acids, modulating their activity.
Pathways: : Affecting biochemical pathways such as enzyme inhibition or receptor activation.
Comparison with Similar Compounds
Compared to other compounds in the pyrimidine and triazolopyrimidine families, this compound stands out due to:
Unique Functional Groups: : The combination of dimethyl and carboxamide groups introduces distinctive chemical properties.
Enhanced Activity: : Demonstrates superior activity in certain biological assays.
Similar Compounds
6-Methyl-2,4-bis(trifluoromethyl)pyrimidine
5-ethyl-6-methylpyrimidine-2,4-diamine
1,2,4-Triazolo[1,5-a]pyrimidine derivatives
There you have it! A comprehensive overview of 5,7-dimethyl-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide. Got a favorite compound of your own?
Properties
IUPAC Name |
5,7-dimethyl-N-[2-(4-methyl-6-oxopyrimidin-1-yl)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N7O2/c1-9-7-12(23)21(8-17-9)5-4-16-14(24)13-19-15-18-10(2)6-11(3)22(15)20-13/h6-8H,4-5H2,1-3H3,(H,16,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLWSEGJAZNGIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CCNC(=O)C2=NN3C(=CC(=NC3=N2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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